molecular formula C12H23NO2 B13572885 Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

Cat. No.: B13572885
M. Wt: 213.32 g/mol
InChI Key: URZUJSFGKLGYCG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. This compound features a seven-membered ring with an amino group and an ethyl group attached to the first carbon, and an ethyl ester group attached to the fourth carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the following steps:

    Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the ring is formed through a series of cyclization reactions.

    Introduction of Functional Groups: The amino group and the ethyl ester group are introduced through nucleophilic substitution reactions. For instance, the amino group can be added using ammonia or an amine under basic conditions, while the ester group can be introduced via esterification using ethanol and a suitable acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

    Catalysts: The use of catalysts, such as palladium or platinum, can enhance reaction rates and selectivity.

    Automation: Automated systems for monitoring and controlling reaction parameters can improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

  • Ethyl 1-amino-4-methylcycloheptane-1-carboxylate
  • Ethyl 1-amino-4-propylcycloheptane-1-carboxylate
  • Ethyl 1-amino-4-butylcycloheptane-1-carboxylate

Uniqueness: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-3-10-6-5-8-12(13,9-7-10)11(14)15-4-2/h10H,3-9,13H2,1-2H3

InChI Key

URZUJSFGKLGYCG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(CC1)(C(=O)OCC)N

Origin of Product

United States

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